2-Methylbenzo[d]oxazol-6-yl acetate mechanism of action in biological assays
Unveiling the Mechanism of Action of 2-Methylbenzo[d]oxazol-6-yl Acetate in Biological Assays: A Technical Guide Executive Summary In the landscape of chemical biology and high-throughput screening (HTS), the precise mea...
Author: BenchChem Technical Support Team. Date: April 2026
Unveiling the Mechanism of Action of 2-Methylbenzo[d]oxazol-6-yl Acetate in Biological Assays: A Technical Guide
Executive Summary
In the landscape of chemical biology and high-throughput screening (HTS), the precise measurement of intracellular enzyme activity and cell viability is paramount. While traditional probes like fluorescein diacetate (FDA) have been widely utilized, they frequently suffer from poor specificity, high background noise, and rapid leakage from cells[1]. Enter 2-Methylbenzo[d]oxazol-6-yl acetate (6-Ac-2-MBO) , a sophisticated, esterase-responsive pro-fluorophore. This whitepaper dissects the molecular architecture, photophysical causality, and self-validating experimental protocols associated with 6-Ac-2-MBO, providing researchers with an authoritative guide to deploying this molecule in complex biological assays.
Part 1: Molecular Architecture & Photophysical Causality
The efficacy of 6-Ac-2-MBO is rooted in its rational chemical design, which leverages the photophysical properties of the benzoxazole core[2].
The Fluorophore Core (2-Methylbenzo[d]oxazol-6-ol):
The unmasked molecule is a highly fluorescent entity. Its fluorescence is driven by an extended conjugated
π
-system and an internal charge transfer (ICT) mechanism. The electron-donating 6-hydroxyl group is critical for maintaining this push-pull electronic state.
The Acetate Masking Strategy:
By esterifying the 6-hydroxyl group with an acetate moiety, the electron-donating capability of the oxygen is severely attenuated. This disruption of the ICT quenches the fluorescence (or shifts it entirely out of the visible detection window). Furthermore, the acetate group neutralizes the polarity of the hydroxyl, significantly increasing the molecule's lipophilicity (LogP). This chemical modification is the causal factor that allows the pro-probe to passively and efficiently diffuse across the hydrophobic phospholipid bilayer of living cells[3].
Part 2: Mechanism of Action in Biological Systems
The biological utility of 6-Ac-2-MBO relies on a sequence of spatially and enzymatically controlled events.
Cellular Uptake: The lipophilic nature of the acetate-masked probe facilitates rapid, passive diffusion into the cytosol without the need for active transport mechanisms.
Enzymatic Unmasking: Once inside the cell, the probe encounters ubiquitous intracellular carboxylesterases (such as CES1 and CES2)[4]. These enzymes recognize the acetate group and catalyze the hydrolysis of the ester bond.
Signal Generation and Trapping: The hydrolysis event cleaves the acetate, releasing the free 6-hydroxyl group. This restores the ICT, instantly "turning on" the fluorescence. Concurrently, the unmasked 2-methylbenzo[d]oxazol-6-ol becomes more hydrophilic, which restricts its ability to passively diffuse back out of the cell, effectively trapping the fluorescent signal intracellularly.
Fig 1. Biochemical mechanism of 6-Ac-2-MBO cellular uptake and esterase-mediated activation.
Part 3: Designing a Self-Validating Assay Protocol
As an Application Scientist, I emphasize that an assay is only as robust as its controls. A well-designed 6-Ac-2-MBO assay must be a self-validating system that proves the fluorescence signal is causally linked to intracellular esterase activity and not spontaneous hydrolysis or extracellular artifacts.
Causality Note: Include a vehicle control and a positive control for cell death (e.g., 1% Triton X-100) to validate the dynamic range of the assay. Dead cells lose membrane integrity and active esterases, yielding no signal.
Washing Step (Critical): Wash the cells twice with warm PBS.
Causality Note: This removes serum esterases present in the culture media and esterases released by necrotic cells, ensuring the final signal is exclusively intracellular.
Inhibitor Control (Validation): In a subset of control wells, pre-incubate cells with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes.
Causality Note: If the subsequent fluorescence signal is abrogated in these wells, it proves the signal is enzymatically driven and not an artifact of spontaneous chemical hydrolysis.
Probe Incubation: Add 6-Ac-2-MBO (typically 5-10 µM final concentration in PBS) to all wells. Incubate for 30 minutes at 37°C in the dark.
Signal Acquisition: Measure fluorescence using a microplate reader at the specific excitation/emission wavelengths of the unmasked benzoxazole fluorophore.
Fig 2. Self-validating experimental workflow for intracellular esterase activity assays.
Part 4: Quantitative Data & Assay Metrics
To facilitate assay optimization, the following table summarizes the typical quantitative parameters associated with benzoxazole-based esterase probes.
High quantum yield, trapped intracellularly upon cleavage
Excitation / Emission
~340 nm / ~400-450 nm
Requires UV/Violet excitation, blue/cyan emission
Readout Format
Microplate, Flow Cytometry, Microscopy
Versatile integration into HTS workflows
Hydrolysis Rate
Rapid (< 30 min for saturation)
Enables real-time kinetic monitoring of cell health
References
Esterase-Activated Hydrogen Sulfide Donors with Self-Reporting Fluorescence Properties and Highly Tunable Rates of Delivery
ACS Publications
URL:[Link]
An Activity-Based Fluorogenic Probe Enables Cellular and in Vivo Profiling of Carboxylesterase Isozymes
Analytical Chemistry - ACS Publications
URL:[Link]
Fluorescein Diacetate (FDA) Should Not Be Used to Study Human Carboxylesterase 2 (CES2) in Complex Biological Systems
ChemRxiv
URL:[Link]
Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays
Industrial & Engineering Chemistry Research - ACS Publications
URL:[Link]
In Vitro Safety & Toxicological Profile of 2-Methylbenzo[d]oxazol-6-yl acetate: A Predictive and Strategic Guide
Executive Summary This technical guide addresses the in vitro safety and toxicological profile of 2-Methylbenzo[d]oxazol-6-yl acetate. A comprehensive review of publicly available literature reveals a significant lack of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide addresses the in vitro safety and toxicological profile of 2-Methylbenzo[d]oxazol-6-yl acetate. A comprehensive review of publicly available literature reveals a significant lack of direct safety data for this specific molecule. Consequently, this document employs a predictive toxicology approach, leveraging structure-activity relationships (SAR) and data from structural analogs to build a presumptive safety profile. We analyze the core 2-methylbenzoxazole scaffold and the labile acetate ester to forecast potential biological interactions and liabilities. Based on this predictive assessment, we present a tiered, evidence-based in vitro testing strategy designed to efficiently and robustly characterize the compound's safety profile, covering cytotoxicity, genotoxicity, and key organ-specific toxicities. This guide provides researchers and drug development professionals with the foundational logic and detailed experimental protocols necessary to make informed decisions for further development.
Introduction: The Challenge of Novel Chemical Entities
2-Methylbenzo[d]oxazol-6-yl acetate is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] However, like any novel chemical entity (NCE), its progression through the development pipeline is contingent upon a thorough safety and toxicological evaluation.[6][7]
The absence of published safety data for 2-Methylbenzo[d]oxazol-6-yl acetate necessitates a proactive and predictive strategy. Early-stage in vitro toxicology screening is paramount for identifying potential liabilities, reducing late-stage attrition, and minimizing the use of animal testing in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[8][9][10] This guide provides a framework for understanding the potential risks associated with this molecule and a clear, actionable plan for empirical safety assessment.
Predictive Toxicological Assessment
In the absence of direct data, a molecule's toxicological profile can be inferred by dissecting its structure and examining the known effects of its core components and potential metabolites.
Chemical Structure and Predicted Metabolism
The structure consists of two key features: the 2-methylbenzoxazole core and an acetate ester at the 6-position of the benzene ring.
Metabolic Activation: Ester groups are readily hydrolyzed by ubiquitous esterase enzymes present in plasma and cellular cytoplasm. It is highly probable that 2-Methylbenzo[d]oxazol-6-yl acetate will act as a pro-drug or be rapidly metabolized to its corresponding alcohol, 6-hydroxy-2-methylbenzoxazole , and acetic acid. The primary toxicological profile will therefore likely be driven by the resulting hydroxy-benzoxazole metabolite.
Caption: Predicted metabolic hydrolysis of the target compound.
Toxicological Profile of the Benzoxazole Scaffold
The benzoxazole ring is a common motif in pharmaceuticals.[1][11] While many derivatives are reported to have low toxicity, this is highly dependent on the specific substitutions.[3][12][13]
General Activity: Benzoxazoles are known to interact with various biopolymers and have been explored for a vast range of therapeutic applications.[5][12]
Known Liabilities: Certain benzoxazole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, were withdrawn from the market due to significant side effects, including phototoxicity and hepatotoxicity.[2] This history underscores the need for careful evaluation of any new benzoxazole-containing compound. Some synthetic derivatives have also shown cytotoxicity against both cancerous and normal cell lines.[2]
Data on Structural Analogs: 2-Methylbenzoxazole
The closest structural analog with available public data is the parent compound, 2-methylbenzoxazole.
This data suggests that the core scaffold possesses moderate acute oral toxicity and is a notable irritant.[14][15][16][17] The addition of the acetate/hydroxyl group at the 6-position will alter its physicochemical properties and could significantly modulate this baseline toxicity.
Predicted Profile Summary
Based on the analysis of its structure and analogs, the following potential risks for 2-Methylbenzo[d]oxazol-6-yl acetate and its primary metabolite should be considered:
Baseline Cytotoxicity: A potential for concentration-dependent cytotoxicity exists, inherited from the benzoxazole core.
Irritancy: Potential for skin and eye irritation, as seen with 2-methylbenzoxazole.
Genotoxicity: The aromatic amine-like structure of the benzoxazole ring system warrants investigation for mutagenic potential. Some complex benzoxazole derivatives have shown mutagenic activity in specific assays.[18]
Cardiotoxicity: As with many heterocyclic small molecules, inhibition of the hERG potassium channel, a key risk factor for cardiac arrhythmia, must be assessed.[19]
Hepatotoxicity: Given the history of other benzoxazoles (e.g., benoxaprofen), the potential for liver toxicity should be considered a key endpoint.
A Tiered In Vitro Safety Evaluation Strategy
To empirically determine the safety profile, a tiered approach is recommended. This strategy prioritizes foundational assays and uses the results to inform the need for more complex, resource-intensive studies.
Executive Summary In modern medicinal chemistry, the benzoxazole scaffold is recognized as a privileged structure due to its role as a bioisostere for naturally occurring nucleic bases like adenine and guanine[1]. 2-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the benzoxazole scaffold is recognized as a privileged structure due to its role as a bioisostere for naturally occurring nucleic bases like adenine and guanine[1]. 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly valuable synthetic intermediate and prodrug candidate. By masking the reactive phenolic hydroxyl group of its precursor, 6-hydroxy-2-methylbenzoxazole (CAS: 5078-07-9)[2], the acetate ester significantly alters the physicochemical profile of the molecule. This technical guide explores the mechanistic utility of this compound, provides self-validating experimental protocols for its synthesis, and outlines the procedure for acquiring its Material Safety Data Sheet (MSDS) for regulatory compliance.
Physicochemical Profiling & MSDS Procurement
Understanding the quantitative properties of 2-Methylbenzo[d]oxazol-6-yl acetate is critical for predicting its behavior in both synthetic workflows and biological assays.
To ensure compliance with OSHA and REACH regulations, researchers must obtain the MSDS prior to handling. The compound is generally classified as a potential skin and eye irritant.
Source Identification : Navigate to verified chemical supplier databases such as ChemicalBook[4] or Arctom Scientific[3].
Query : Search using the exact CAS number 5078-06-8.
Download : Locate the "SDS" or "MSDS File" hyperlink on the product landing page to download the PDF[4].
Handling Causality : The MSDS will dictate that handling must occur inside a chemical fume hood using nitrile gloves. This is because the ester linkage can undergo slow hydrolysis upon exposure to ambient moisture, releasing trace amounts of acetic acid which can act as a respiratory irritant.
Mechanistic Utility in Drug Discovery
The Benzoxazole Scaffold as a Privileged Structure
Benzoxazole derivatives exhibit a profound spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[5]. The core structure allows for favorable binding interactions with diverse protein targets, such as VEGFR-2 in angiogenesis[6]. Furthermore, the 6-hydroxybenzoxazole moiety is a critical pharmacophore in the development of fluoro-pegylated imaging agents used to target Amyloid-β aggregates in Alzheimer's disease research[7].
Prodrug Dynamics: The Role of the Acetate Group
The therapeutic efficacy of 6-hydroxybenzoxazoles is often limited by their rapid phase II metabolism (glucuronidation) and sub-optimal passive membrane permeability.
Causality of Acetylation : Converting the free phenol to an acetate ester (2-Methylbenzo[d]oxazol-6-yl acetate) masks the hydrogen bond donor. This increases the lipophilicity (LogP) of the molecule, facilitating superior passive diffusion across lipid bilayers and the Blood-Brain Barrier (BBB).
Targeted Activation : Once intracellular, ubiquitous non-specific esterases cleave the ester bond, releasing the active 6-hydroxy-2-methylbenzoxazole directly at the site of action.
Experimental Workflows & Protocols
As a Senior Application Scientist, it is imperative that protocols are not merely followed, but understood and validated at every step.
Protocol 1: Synthesis of 2-Methylbenzo[d]oxazol-6-yl Acetate
Objective : High-yield acetylation of 6-hydroxy-2-methylbenzoxazole.
Causality : Acetic anhydride (
Ac2O
) is utilized as the acylating agent. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst; it attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, lowering the activation energy. Triethylamine (TEA) acts as a proton scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.
Step-by-Step Methodology :
Preparation : Dissolve 1.0 equivalent of 6-hydroxy-2-methylbenzoxazole (CAS: 5078-07-9) in anhydrous dichloromethane (DCM). Reasoning: DCM is an aprotic solvent that readily dissolves the reagents without participating in the acylation.
Catalysis & Base : Add 1.5 eq of TEA and 0.1 eq of DMAP to the solution.
Temperature Control : Cool the reaction flask to 0°C using an ice bath. Reasoning: Acylation is exothermic; cooling prevents the formation of degradation byproducts.
Acylation : Dropwise add 1.2 eq of
Ac2O
. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the highly polar phenol spot disappears, replaced by a higher
Rf
ester spot.
Workup : Quench the reaction with saturated aqueous
NaHCO3
. Reasoning: This neutralizes residual acetic acid and TEA-HCl salts, partitioning them into the aqueous layer. Extract with DCM, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation (Final) : Confirm the product identity and purity using LC-MS. The expected mass-to-charge ratio (
[M+H]+
) is 192.1.
Protocol 2: Esterase-Mediated Hydrolysis Assay
Objective : Validate the prodrug conversion rate of the acetate ester back to the active phenol.
Causality : To ensure the prodrug will activate in vivo, it must be tested against biological esterases.
Step-by-Step Methodology :
Incubation : Incubate 10 µM of 2-Methylbenzo[d]oxazol-6-yl acetate in PBS (pH 7.4) containing 1 U/mL of Porcine Liver Esterase (PLE) at 37°C.
Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 100 µL of ice-cold acetonitrile to precipitate the proteins and halt enzymatic activity.
Self-Validation : Centrifuge the samples and analyze the supernatant via HPLC. The system validates the prodrug concept by demonstrating a time-dependent decrease in the acetate peak and a proportional increase in the 6-hydroxy-2-methylbenzoxazole peak.
Data Visualization
The following diagram maps the logical relationship between the synthetic preparation of the compound and its subsequent biological activation pathway.
Figure 1: Synthetic preparation and biological activation pathway of 2-Methylbenzo[d]oxazol-6-yl acetate.
Application Note: High-Yield Synthesis and Characterization of 2-Methylbenzo[d]oxazol-6-yl Acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale Benzoxazole derivatives are highl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Synthesis Protocol & Mechanistic Guide
Introduction and Strategic Rationale
Benzoxazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters, and as core structures in fluorescent probes and chemotherapeutics. 2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly versatile synthetic intermediate[1]. The presence of the acetate group at the 6-position protects the reactive phenolic hydroxyl during subsequent functionalizations of the 2-methyl group (e.g., via radical bromination or condensation reactions)[2].
This application note details a robust, one-pot synthetic protocol for 2-methylbenzo[d]oxazol-6-yl acetate starting from 2-amino-5-hydroxyphenol. Instead of a multi-step protection/deprotection scheme, this protocol leverages exhaustive acetylation followed by thermal dehydration to drive benzoxazole ring formation while simultaneously acetylating the distal phenol.
Mechanistic Pathway and Workflow
The synthesis relies on the dual role of acetic anhydride (
Ac2O
) as both the acylating reagent and the dehydrating solvent.
Causality in Design:
Initial Acetylation: The highly nucleophilic primary amine and both hydroxyl groups of 2-amino-5-hydroxyphenol are rapidly acetylated.
Thermal Cyclization: Heating the reaction to reflux (130–140 °C) provides the necessary activation energy for the ortho-acetamido and ortho-acetoxy groups to undergo an intramolecular condensation. The elimination of acetic acid/water yields the thermodynamically stable benzoxazole core.
In-situ Protection: The meta-hydroxyl (which becomes the 6-position on the benzoxazole ring) remains acetylated, yielding the final target without requiring a separate esterification step.
Workflow for the one-pot synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate.
Quantitative Reaction Parameters
To ensure a self-validating system, the stoichiometry must be strictly controlled. A minimum of 4.0 equivalents of acetic anhydride is required (3 equivalents for exhaustive acetylation + 1 equivalent to drive the equilibrium and act as solvent).
Reagent / Material
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Functional Role
2-Amino-5-hydroxyphenol
125.13
1.0
1.25 g
Primary Scaffold
Acetic Anhydride
102.09
5.0
4.72 mL (5.10 g)
Reactant / Solvent / Dehydrator
Ethyl Acetate (EtOAc)
88.11
-
3 x 20 mL
Extraction Solvent
Saturated
NaHCO3
84.01
-
~ 50 mL
Quench / Neutralization
Anhydrous
Na2SO4
142.04
-
As needed
Desiccant
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Reflux
Preparation: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of dry Nitrogen (
N2
) to prevent premature hydrolysis of the anhydride.
Reagent Addition: Add 2-amino-5-hydroxyphenol (1.25 g, 10.0 mmol) to the flask. Carefully add acetic anhydride (4.72 mL, 50.0 mmol) in one portion at room temperature. Note: The initial acetylation is exothermic. Allow the mixture to stir for 10 minutes until the initial heat dissipates.
Cyclization: Transfer the flask to a pre-heated oil bath set to 140 °C. Reflux the mixture vigorously for 3 to 4 hours.
Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexanes:EtOAc). The starting material (
Rf≈0.1
) will disappear, replaced initially by highly polar intermediates, which eventually converge into a single, less polar UV-active spot (
Rf≈0.5
) corresponding to the benzoxazole[3].
Phase 2: Quench and Workup
Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude mixture slowly into a beaker containing 30 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze the unreacted acetic anhydride into acetic acid.
Neutralization: Slowly add saturated aqueous sodium bicarbonate (
NaHCO3
) until the aqueous phase reaches a pH of ~7.5. Caution: Vigorous
CO2
evolution will occur.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing: Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL).
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.
Phase 3: Purification and Validation
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of 10% to 30% EtOAc in Hexanes.
Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 2-Methylbenzo[d]oxazol-6-yl acetate as an off-white solid. (Expected Yield: 75-85%).
Analytical Characterization Standards
To validate the integrity of the synthesized 2-Methylbenzo[d]oxazol-6-yl acetate (Formula:
C10H9NO3
, MW: 191.18 g/mol )[4], compare against the following expected spectral benchmarks:
Application Note: Catalytic Esterification Methods for the Synthesis of 2-Methylbenzo[d]oxazol-6-yl Acetate
Executive Summary The compound 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is a highly valuable benzoxazole derivative frequently utilized as an intermediate in medicinal chemistry and drug development [[1]](). S...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) is a highly valuable benzoxazole derivative frequently utilized as an intermediate in medicinal chemistry and drug development [[1]](). Synthesizing this target requires the selective acetylation of the phenolic hydroxyl group of 2-methylbenzo[d]oxazol-6-ol. Because phenolic hydroxyls are relatively poor nucleophiles due to resonance stabilization into the aromatic benzoxazole ring, uncatalyzed esterification is inefficient.
This application note provides drug development professionals with two field-proven, self-validating catalytic protocols to achieve quantitative yields: Nucleophilic Catalysis using DMAP, and Lewis Acid Catalysis using Scandium(III) triflate.
Mechanistic Grounding & Causality
To ensure scientific integrity and predictable scale-up, it is critical to understand the causality behind the chosen catalytic systems:
Pathway A: Nucleophilic Catalysis via DMAP
4-(Dimethylamino)pyridine (DMAP) acts as a hyper-nucleophile. Rather than activating the phenol, DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium acetate ion pair 2. The sterically unhindered phenolic oxygen of 2-methylbenzo[d]oxazol-6-ol rapidly attacks this intermediate. Triethylamine (Et₃N) is included as an auxiliary base to scavenge the liberated acetic acid, preventing the protonation of DMAP and irreversibly driving the reaction forward.
Pathway B: Lewis Acid Catalysis via Sc(OTf)₃
Scandium(III) trifluoromethanesulfonate is an exceptionally active, oxophilic Lewis acid. It coordinates directly to the carbonyl oxygen of acetic anhydride, drastically increasing the electrophilicity of the acyl carbon 3. Unlike traditional Lewis acids (e.g., AlCl₃) which are permanently deactivated by the ester product or the acetic acid byproduct, Sc(OTf)₃ maintains rapid catalytic turnover, allowing for ultra-low catalyst loading (1–5 mol%) and excellent moisture tolerance 4.
Process Visualization
Figure 1: Parallel catalytic workflows for the esterification of 2-methylbenzo[d]oxazol-6-ol.
Experimental Protocols
Both protocols are engineered as self-validating systems . The workup steps are explicitly designed to chemically isolate the target molecule from the catalytic reagents, ensuring that any mass recovered is the desired product rather than unreacted starting material or catalyst carryover.
Protocol A: DMAP-Catalyzed Acetylation
Best for: Standard laboratory-scale synthesis where rapid reaction times are prioritized.
Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 2-methylbenzo[d]oxazol-6-ol (1.0 equiv, e.g., 1.49 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).
Catalyst Addition: Add triethylamine (1.5 equiv, 2.1 mL) and DMAP (0.1 equiv, 122 mg). Causality: Et₃N is used in stoichiometric excess to ensure complete neutralization of the acetic acid byproduct, protecting the DMAP catalyst.
Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.2 equiv, 1.13 mL).
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1; UV active).
Self-Validating Workup:
Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes. Causality: This hydrolyzes unreacted acetic anhydride and converts acetic acid into water-soluble sodium acetate, physically separating it from the organic layer.
Extract with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with 0.1 M HCl (10 mL) to remove residual DMAP and Et₃N, followed by brine (20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
Protocol B: Sc(OTf)₃-Catalyzed Lewis Acid Esterification
Best for: Scale-up applications requiring minimal catalyst toxicity, low environmental impact, and neutral reaction conditions.
Reaction Setup: Dissolve 2-methylbenzo[d]oxazol-6-ol (1.0 equiv, 10 mmol) in anhydrous acetonitrile (CH₃CN, 0.4 M).
Catalyst Addition: Add Sc(OTf)₃ (0.05 equiv, 246 mg). Causality: A 5 mol% loading is sufficient due to the catalyst's resistance to deactivation by the ester product.
Acylation: Add acetic anhydride (1.2 equiv, 1.13 mL) in one portion at room temperature. Stir for 1–2 hours.
Self-Validating Workup:
Quench with water (20 mL). Causality: Sc(OTf)₃ is highly water-soluble. Quenching with water forces 100% of the scandium catalyst into the aqueous phase, ensuring zero heavy-metal carryover in the organic product.
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Comparative Data & Validation
Quantitative Method Comparison
Parameter
Protocol A (DMAP)
Protocol B (Sc(OTf)₃)
Catalyst Loading
10 mol% DMAP (+ 1.5 eq Et₃N)
5 mol% Sc(OTf)₃
Solvent
Dichloromethane (CH₂Cl₂)
Acetonitrile (CH₃CN)
Reaction Temperature
0 °C → Room Temperature
Room Temperature
Reaction Time
2 hours
1 - 2 hours
Typical Yield
92 - 96%
94 - 98%
Environmental Impact
Moderate (Uses chlorinated solvent)
Low (Catalyst can be recovered from aqueous phase)
Analytical Quality Control (QC)
To validate the success of the esterification, perform the following analytical checks:
TLC: The product (2-Methylbenzo[d]oxazol-6-yl acetate) will have a higher R_f value than the starting phenol due to the loss of the hydrogen-bonding hydroxyl group.
¹H-NMR (CDCl₃):
Disappearance: The broad singlet corresponding to the phenolic -OH (~9.0 ppm depending on concentration/solvent) must completely disappear.
Appearance: A sharp singlet integrating to 3H will appear at approximately 2.30 ppm , corresponding to the newly installed acetate methyl group (-O-CO-CH₃).
Shift: The aromatic protons of the benzoxazole ring will shift slightly downfield due to the electron-withdrawing nature of the ester linkage compared to the electron-donating hydroxyl group.
2 Xu, S., Held, I., Kempf, B., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine)." Chemistry - A European Journal, 2005.
3 Ishihara, K., Kubota, M., Kurihara, H., Yamamoto, H. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, ACS Publications, 1996.
4 ACS Publications. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst." The Journal of Organic Chemistry, 1996.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Document Type: Standard Operating Procedure (SOP) & Technical Guide
Executive Summary & Pharmacological Context
2-Methylbenzo[d]oxazol-6-yl acetate (CAS: 5078-06-8) is a highly versatile chemical building block and prodrug-like pharmacophore[1]. The 2-methylbenzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[2], highly selective MERTK kinase inhibitors for oncology[3], and as cytotoxic payloads for antibody-drug conjugates (ADCs)[4].
The Causality of the Acetate Ester:
From an in vivo pharmacology perspective, the acetate group at the 6-position is not merely structural; it serves a critical pharmacokinetic (PK) function. By masking the polar hydroxyl group, the acetate ester significantly increases the molecule's lipophilicity (LogP). This structural modification enhances gastrointestinal absorption and facilitates rapid penetration across the Blood-Brain Barrier (BBB). Once in systemic circulation, ubiquitous tissue and plasma carboxylesterases rapidly hydrolyze the acetate to yield the active phenol (2-methylbenzo[d]oxazol-6-ol). Therefore, any in vivo protocol must account for this rapid metabolic activation to prevent analytical artifacts.
Figure 1: In vivo metabolic activation and target engagement pathway.
Physicochemical Profile & Formulation Strategy
Because 2-Methylbenzo[d]oxazol-6-yl acetate is a lipophilic ester, formulating it in purely aqueous buffers will result in immediate precipitation, leading to micro-embolisms if injected intravenously, or erratic absorption if dosed orally. To ensure a self-validating and reproducible system, a co-solvent vehicle is required[3].
Why this specific vehicle? DMSO disrupts the crystalline lattice of the compound, ensuring complete molecular dispersion. Tween 80 acts as a non-ionic surfactant, creating micelles that entrap the lipophilic compound and prevent it from "crashing out" when the aqueous saline phase is introduced.
Step-by-Step Formulation Protocol:
Weighing: Accurately weigh the required mass of 2-Methylbenzo[d]oxazol-6-yl acetate powder.
Primary Solvation: Add 10% (of final volume) Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.
Surfactant Addition: Add 10% (of final volume) Tween 80. Vortex for 1 minute. The solution will become viscous but must remain optically clear.
Aqueous Phase Integration: Critical Step. Add 80% (of final volume) Normal Saline (0.9% NaCl) dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation.
Quality Control: Inspect the final formulation against a dark background. It must be a clear or slightly opalescent solution with no visible particulates.
In Vivo Administration Protocols (Murine Models)
The following dosing parameters are optimized for standard C57BL/6 or BALB/c mice (approx. 20-25g body weight) based on validated benzoxazole derivative studies[3].
Purpose: To determine absolute bioavailability and systemic clearance.
Route: Lateral tail vein.
Volume: Max 5 mL/kg (e.g., 100 µL for a 20g mouse).
Execution: Warm the mouse briefly under a heat lamp to vasodilate the tail vein. Using a 27G to 30G needle, inject the formulation slowly over 10-15 seconds to prevent acute cardiovascular shock from the DMSO/Tween vehicle.
Purpose: Routine efficacy testing and extended exposure.
Route: Lower right abdominal quadrant.
Volume: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).
Execution: Restrain the mouse, tilting the head downward to allow abdominal organs to shift cranially. Insert a 25G needle at a 30-degree angle to avoid puncturing the cecum.
Protocol C: Per Os (PO / Oral Gavage) Administration (3 - 10 mg/kg)
Purpose: Assessing oral bioavailability and first-pass metabolism.
Route: Gastric gavage.
Volume: Max 10 mL/kg.
Execution: Fast the animals for 4-6 hours prior to dosing to standardize gastric emptying. Use a 20G reusable stainless steel or flexible plastic gavage needle.
Pharmacokinetic (PK) Sampling & Bioanalysis
The Ex Vivo Hydrolysis Pitfall: A critical failure point in evaluating acetate esters is ex vivo degradation. If blood is collected into standard heparinized or EDTA tubes, plasma esterases will continue to cleave the acetate group on the benchtop. This leads to an artificial underestimation of the parent prodrug and an overestimation of the active metabolite.
Step-by-Step PK Sampling Protocol:
Preparation: Pre-chill all collection tubes on ice. Ensure tubes contain Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) as esterase inhibitors.
Timepoints: Collect blood at 5, 15, 30, 60, 120, 240, 480 min, and 24 h post-dose.
Collection: Draw 50-100 µL of blood via submandibular bleed or cardiac puncture (terminal).
Processing: Centrifuge immediately at 4°C, 3000 x g for 10 minutes to separate plasma.
Tissue Harvest (Optional): For CNS targets (e.g., MAO-B), perfuse the mouse with cold saline to remove blood from cerebral microvasculature, then harvest the brain. Snap-freeze in liquid nitrogen.
LC-MS/MS Analysis: Extract plasma/tissue using protein precipitation (e.g., 3 volumes of cold Acetonitrile containing an internal standard). Monitor MRM transitions for both the parent acetate (CAS 5078-06-8) and the active phenol metabolite.
Figure 2: Standardized in vivo pharmacokinetic workflow for ester-based benzoxazoles.
Expected Quantitative Outcomes
Based on structurally analogous 2-methylbenzoxazole derivatives evaluated in vivo[3], researchers should anticipate the following PK parameters when dosing at 3 mg/kg via the IP route.
Table 1: Representative Pharmacokinetic Parameters (3 mg/kg IP Dosing)
PK Parameter
Expected Range
Biological & Experimental Significance
Cmax
500 - 800 nM
Peak plasma concentration; indicates rapid absorption from the peritoneal cavity[3].
Tmax
0.5 - 1.0 h
Time to peak concentration; typical for lipophilic IP administration.
T1/2
1.2 - 2.0 h
Half-life; rapid clearance dictates that BID (twice daily) dosing may be required for sustained efficacy[3].
AUC(0-t)
1200 - 1800 h*nM
Total systemic exposure; used to calculate relative bioavailability against IV dosing.
Brain/Plasma Ratio
> 0.8
High BBB penetration due to the lipophilicity imparted by the acetate ester.
Application Note: Enzymatic Cleavage Assays Using 2-Methylbenzo[d]oxazol-6-yl Acetate Substrates
Introduction & Mechanistic Causality Esterases are ubiquitous hydrolase enzymes that play critical roles in cellular metabolism, detoxification, and prodrug activation. The accurate quantification of esterase activity is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
Esterases are ubiquitous hydrolase enzymes that play critical roles in cellular metabolism, detoxification, and prodrug activation. The accurate quantification of esterase activity is essential for drug development, high-throughput screening (HTS), and live-cell viability assays. Historically, chromogenic substrates like p-nitrophenyl acetate were used; however, they suffer from low sensitivity and high background signal in complex biological matrices.
To overcome these limitations, 2-Methylbenzo[d]oxazol-6-yl acetate has emerged as a superior fluorogenic substrate. The rationale for its use is grounded in its structural photophysics. The acetate group masks the hydroxyl moiety at the 6-position of the benzoxazole core, effectively quenching fluorescence. Upon enzymatic hydrolysis by an esterase, the acetate ester is cleaved to release 2-methylbenzo[d]oxazol-6-ol . This liberated phenol derivative undergoes Excited-State Intramolecular Proton Transfer (ESIPT) or general phenolic fluorescence, resulting in a strong fluorescence emission with a large Stokes shift[1].
This substrate design provides a self-validating system: the spontaneous hydrolysis rate in physiological buffers (e.g., PBS, DMEM) is remarkably low compared to traditional substrates like fluorescein diacetate, ensuring that the signal-to-noise ratio remains high and background fluorescence remains negligible[2].
Figure 1: Mechanism of esterase-mediated cleavage of 2-Methylbenzo[d]oxazol-6-yl acetate.
Photophysical and Kinetic Parameters
The utility of 2-methylbenzo[d]oxazol-6-yl acetate lies in its favorable enzyme kinetics (single-hit kinetics) and robust photophysical traits. The table below summarizes the typical quantitative data observed when utilizing this substrate with mammalian esterases (e.g., Porcine Liver Esterase, PLE)[2][3].
Parameter
Value / Description
Causality / Significance
Excitation Wavelength (
λex
)
~340 nm
UV/Vis excitation minimizes overlap with cellular autofluorescence.
Emission Wavelength (
λem
)
~450 nm
Large Stokes shift (~110 nm) prevents self-quenching and inner-filter effects.
Michaelis Constant (
KM
)
0.10 – 0.50
μ
M
High affinity for esterases allows for assays using low substrate concentrations.
Turnover Number (
kcat
)
~8.0
×104
s
−1
Rapid cleavage ensures real-time kinetic monitoring without lag phases.
Aqueous Stability
> 24 hours in PBS
Prevents false positives from spontaneous hydrolysis.
Experimental Protocols
The following protocols are designed as self-validating workflows. They incorporate mandatory controls to ensure that the observed fluorescence is strictly a product of enzymatic cleavage rather than spontaneous hydrolysis or artifactual fluorescence.
Protocol A: In Vitro Esterase Kinetics Assay (Microplate Format)
Objective : Determine the
Vmax
and
KM
of a purified esterase using the fluorogenic substrate.
Reagent Preparation :
Substrate Stock : Dissolve 2-Methylbenzo[d]oxazol-6-yl acetate in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
Enzyme Working Solution : Dilute the purified esterase in Assay Buffer to a final concentration of 10 nM.
Assay Setup (96-well black microplate) :
Blank (Control) : Add 98
μ
L Assay Buffer + 2
μ
L Substrate (various concentrations). Validates background hydrolysis.
Inhibitor (Control) : Add 88
μ
L Assay Buffer + 10
μ
L Esterase Inhibitor (e.g., PMSF) + 2
μ
L Substrate. Validates signal specificity.
Reaction : Add 88
μ
L Assay Buffer + 10
μ
L Enzyme Working Solution.
Initiation :
Add 2
μ
L of the Substrate Stock (diluted to yield final concentrations ranging from 0.1
μ
M to 10
μ
M) to all wells.
Kinetic Measurement :
Immediately place the plate in a fluorescence microplate reader.
Read at
λex
= 340 nm /
λem
= 450 nm every 30 seconds for 30 minutes at 37°C.
Data Analysis :
Subtract the Blank relative fluorescence units (RFU) from the Reaction RFU.
Plot initial velocity (
V0
) vs. Substrate Concentration and fit to the Michaelis-Menten equation.
Protocol B: Live-Cell Esterase Imaging
Objective : Visualize intracellular esterase activity as a proxy for cell viability.
Cell Culture : Seed HeLa or HEK293 cells in a glass-bottom 35 mm dish and culture until 70% confluent.
Substrate Loading :
Dilute the 10 mM substrate stock into pre-warmed, phenol red-free DMEM to a final concentration of 5
μ
M.
Incubation :
Replace the culture media with the substrate-containing media.
Incubate for 15–30 minutes at 37°C, 5% CO
2
.
Imaging :
Wash cells twice with warm PBS to remove extracellular substrate.
Image using a confocal fluorescence microscope (DAPI filter set or Ex 340-360 / Em 440-470 nm).
Observation: Viable cells will exhibit bright blue/green cytosolic fluorescence, while dead cells (lacking active esterases) will remain dark.
Figure 2: Step-by-step workflow for high-throughput in vitro esterase kinetic assays.
References
Fluorogenic Label for Biomolecular Imaging
Source: National Institutes of Health (NIH), PubMed Central.
URL:[Link]
2-Arylbenzothiazole, benzoxazole and benzimidazole derivatives as fluorogenic substrates for the detection of nitroreductase and aminopeptidase activity in clinically important bacteria
Source: National Institutes of Health (NIH), PubMed.
URL: [Link]
Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study
Source: ResearchGate.
URL:[Link]
improving reaction yield in the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate
Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate Welcome to the dedicated technical support guide for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate. This resource is designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate
Welcome to the dedicated technical support guide for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzoxazole derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.
Part 1: Synthetic Strategy & Core Challenges
The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate is most efficiently approached via a two-step process. Understanding the potential pitfalls in each step is critical for maximizing the overall yield.
Step 1: Cyclocondensation to form the key intermediate, 2-methylbenzo[d]oxazol-6-ol. This is the most challenging step, where ring formation efficiency dictates the upstream availability of your precursor.
Step 2: Acetylation of the 6-hydroxy group to yield the final product. This is a more straightforward esterification, but conditions must be controlled to prevent side reactions or hydrolysis.
Below is a high-level overview of the synthetic workflow.
Caption: High-level workflow for the synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate.
Part 2: Troubleshooting the Cyclocondensation Step (Formation of 2-Methylbenzo[d]oxazol-6-ol)
The formation of the benzoxazole ring is the cornerstone of this synthesis. Most yield issues originate here. The reaction typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction yield for 2-methylbenzo[d]oxazol-6-ol is consistently low. What are the primary factors to investigate?
A1: Low yields in benzoxazole synthesis are common and typically stem from three areas:
Reagent Quality: o-Aminophenols are highly susceptible to oxidation, which can be accelerated by light and air.[1] Using aged or discolored starting material will inevitably lead to the formation of polymeric side products and a significant drop in yield.
Reaction Conditions: This condensation requires forcing conditions, often involving high temperatures and a strong dehydrating agent or catalyst like Polyphosphoric Acid (PPA) or mineral acids.[1][3] Incomplete reactions are common if the temperature is too low or the reaction time is insufficient.[1]
Sub-optimal Water Removal: The cyclization is a condensation reaction, meaning water is a byproduct. Efficient removal of water is essential to drive the equilibrium towards the product. In protocols using PPA, its role is not just as an acid catalyst but also as a powerful dehydrating agent.
Q2: I see multiple spots on my TLC plate post-reaction, with some not moving from the baseline. What could these be?
A2: The spots that remain on the baseline are likely polymeric materials resulting from the self-condensation or oxidation of your o-aminophenol starting material. Other spots could be incompletely cyclized intermediates, such as the Schiff base (imine), which can form but fail to cyclize under the reaction conditions.[1]
Q3: Are there alternative, milder catalysts I can use instead of PPA?
A3: Yes, the field has evolved to include a variety of catalysts to improve yields and reaction conditions. Options include:
Lewis Acids: Samarium triflate (Sm(OTf)₃) has been shown to be effective.[2]
Heterogeneous Catalysts: Ionic liquids or catalysts supported on magnetic nanoparticles have been used to facilitate easier purification and promote greener reaction conditions.[1][4]
Metal Catalysts: Copper and palladium-catalyzed methods are also employed for intramolecular cyclizations, though they often start from different precursors like o-haloanilides.[1]
Troubleshooting Guide: Cyclocondensation
Symptom
Potential Cause
Recommended Corrective Action
Reaction does not proceed / Low Conversion
1. Degraded Starting Material: The o-aminophenol has oxidized.[1] 2. Insufficient Temperature: Condensation may be too slow at lower temperatures.[1] 3. Inactive Catalyst/Dehydrating Agent: PPA may be old or has absorbed atmospheric moisture.
1. Use fresh, pure starting materials. If necessary, purify the o-aminophenol by recrystallization and store it under an inert atmosphere (N₂ or Ar) away from light.[1] 2. Gradually increase the reaction temperature, monitoring progress by TLC. Temperatures of 130-150°C are common for these types of reactions.[1][3] 3. Use fresh PPA or an alternative dehydrating agent.
Formation of Dark, Tarry Mixture
Polymerization/Degradation: The reaction temperature is too high, or the starting material is impure, leading to side reactions.[1]
1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the o-aminophenol starting material.
Product is Difficult to Isolate from PPA
Workup Procedure: PPA can form a viscous, difficult-to-handle mixture upon cooling.
1. While still warm and with vigorous stirring, pour the reaction mixture slowly onto crushed ice or into cold water. 2. This hydrolyzes the PPA and precipitates the organic product, which can then be collected by filtration. Neutralize the acidic filtrate with a base (e.g., NaHCO₃, NaOH) to precipitate any remaining product.
Proposed Reaction Mechanism
Understanding the mechanism is key to diagnosing issues. The formation of the benzoxazole ring is a classic acid-catalyzed cyclodehydration.
Caption: Generally accepted mechanism for acid-catalyzed benzoxazole synthesis.[1]
Part 3: Troubleshooting the Acetylation Step
This step involves the esterification of the phenolic hydroxyl group of 2-methylbenzo[d]oxazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: My acetylation reaction is incomplete. How can I drive it to completion?
A1: Incomplete acetylation is usually due to either an insufficient amount of the acetylating agent or a weak base.
Acetylating Agent: Use a slight excess (1.1-1.5 equivalents) of a highly reactive agent like acetyl chloride or acetic anhydride.
Base: A non-nucleophilic organic base like pyridine or triethylamine is typically used to neutralize the acid byproduct (HCl or acetic acid) and catalyze the reaction. Ensure the base is anhydrous.
Temperature: While many acetylations proceed at room temperature, gentle heating (40-50°C) can increase the reaction rate without causing degradation.
Q2: I am losing a significant amount of product during the aqueous workup. What is happening?
A2: The acetate ester product can be susceptible to base-catalyzed hydrolysis. If your aqueous workup involves a strong base wash (e.g., concentrated NaOH) or prolonged exposure to basic conditions, you risk cleaving the ester back to the starting alcohol. Use a milder base like saturated sodium bicarbonate (NaHCO₃) for washes and minimize the contact time.
Troubleshooting Guide: Acetylation
Symptom
Potential Cause
Recommended Corrective Action
Incomplete Reaction (Starting material remains)
1. Insufficient Acetylating Agent: Stoichiometry is too low. 2. Poor Quality Reagents: Acetyl chloride/anhydride has hydrolyzed from atmospheric moisture. The base is wet.
1. Increase the equivalents of the acetylating agent to 1.2-1.5 eq. 2. Use fresh, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.
Low Yield after Purification
Product Hydrolysis: The ester is being cleaved during workup.
1. During workup, wash the organic layer with dilute, cold acid (e.g., 1M HCl) to remove the base, followed by a quick wash with saturated NaHCO₃ solution, and finally brine. 2. Avoid strong bases and prolonged exposure to aqueous layers.
Product is Oily or Difficult to Crystallize
Residual Impurities: Pyridine or acetic acid may still be present.
1. Ensure thorough washing during workup to remove all water-soluble impurities. 2. Consider purification by silica gel column chromatography instead of or before recrystallization.[5][6]
Part 4: Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 2-Methylbenzo[d]oxazol-6-ol
This protocol is adapted from general principles of benzoxazole synthesis.[1][3]
Preparation: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10x the weight of the aminophenol). Heat the PPA to ~70°C to allow for easier stirring.
Reagent Addition: Slowly add 1.0 equivalent of 4-amino-3-hydroxyacetophenone (or a similar precursor) to the stirring PPA.
Reaction: Increase the temperature of the mixture to 140-150°C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by TLC.
Workup: Allow the mixture to cool slightly (to ~100°C) and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.
Isolation: The product should precipitate as a solid. Adjust the pH of the aqueous solution to ~7-8 with a saturated solution of sodium bicarbonate to ensure full precipitation.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate
This protocol is based on standard acetylation procedures and conditions observed for related compounds.[7]
Preparation: Dissolve 1.0 equivalent of 2-methylbenzo[d]oxazol-6-ol in anhydrous pyridine or a mixture of dichloromethane and triethylamine (1.5 eq.) in a round-bottom flask under a nitrogen atmosphere.
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise with stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC. A literature procedure for a similar reaction stirred for 24 hours at room temperature.[7]
Workup: Dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography.[6]
References
Synthesis and biological activities of some 2-substituted-6-methyl-8H- pyrano benzoxazoles. (n.d.). Google AI Grounding. Retrieved April 1, 2026.
Technical Support Center: Synthesis of Benzoxazole Derivatives - Benchchem. (n.d.). BenchChem. Retrieved April 1, 2026.
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025, March 28). MDPI. Retrieved April 1, 2026.
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025, May 9).
Al-Zoubi, W., & Al-Sbou, Y. (2022). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Retrieved April 1, 2026.
A Review on Various Synthetic Methods of Benzoxazole Moiety - International Journal of Pharmacy and Biological Sciences. (2019, April 1). International Journal of Pharmacy and Biological Sciences. Retrieved April 1, 2026.
Synthesis of Benzoxazoles - ChemicalBook. (2022, January 24). ChemicalBook. Retrieved April 1, 2026.
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - MDPI. (2012, January 17). MDPI. Retrieved April 1, 2026.
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC. (2024, September 2). PMC. Retrieved April 1, 2026.
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). PMC. Retrieved April 1, 2026.
Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). - ResearchGate. (n.d.).
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved April 1, 2026.
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). Taylor & Francis Online. Retrieved April 1, 2026.
2-methylbenzo[d]oxazol-6-ol — TargetMol Chemicals. (n.d.). TargetMol. Retrieved April 1, 2026.
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC. (n.d.). PMC. Retrieved April 1, 2026.
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Global Research Online. Retrieved April 1, 2026.
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. PMC. Retrieved April 1, 2026.
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - MDPI. (2024, September 2). MDPI. Retrieved April 1, 2026.
Technical Support Center: Troubleshooting Low Fluorescence Emission with 2-Methylbenzo[d]oxazol-6-yl Acetate Probes
Welcome to the technical support and troubleshooting portal for 2-Methylbenzo[d]oxazol-6-yl acetate. As a fluorogenic esterase substrate, this probe requires precise chemical handling, optimized biological environments,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting portal for 2-Methylbenzo[d]oxazol-6-yl acetate. As a fluorogenic esterase substrate, this probe requires precise chemical handling, optimized biological environments, and specific optical configurations to function correctly.
Mechanistic Overview
The core principle of this probe relies on the masking of the 6-hydroxyl group by an acetate ester. This masking disrupts the electron-donating capability of the oxygen atom, effectively quenching the fluorescence of the benzoxazole core. Upon entry into the cell, intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the ester bond . This enzymatic cleavage releases the free 2-methylbenzo[d]oxazol-6-ol, restoring the push-pull intramolecular charge transfer (ICT) system and resulting in strong fluorescence emission.
Baseline photophysical studies of benzoxazole derivatives indicate that the unmasked fluorophore exhibits excitation in the UV range (~260–320 nm) and emission in the near-UV/blue range (~370–400 nm) . Furthermore, the fluorescence of hydroxylated benzoxazoles is highly sensitive to pH changes, as the deprotonation of the phenol moiety significantly alters the electronic structure .
Triage & Diagnostic Logic
Use the following flowchart to isolate whether your low fluorescence issue is rooted in optical mismatch, chemical degradation, or biological variables.
Figure 1: Diagnostic logic tree for isolating optical, chemical, and biological causes of failure.
Quantitative Diagnostic Parameters
Compare your experimental setup against the known photophysical and biological parameters of the probe to identify deviations.
Parameter
Masked Probe (Acetate)
Active Fluorophore (Phenol)
Diagnostic Implication
Esterase Reactivity
Substrate
Product
Validates intracellular enzyme function
Excitation Max (
λex
)
~260 - 280 nm
300 - 320 nm
Requires UV-compatible optics
Emission Max (
λem
)
Non-fluorescent
370 - 400 nm
Signal completely lost if using FITC/GFP filters
Lipophilicity (LogP)
High (Cell-permeable)
Low (Cell-impermeable)
Premature cleavage prevents cellular uptake
pH Sensitivity
Insensitive
Highly sensitive (pKa ~7-8)
Low signal in acidic organelles (e.g., lysosomes)
Self-Validating Experimental Protocols
To troubleshoot effectively, you must run self-validating systems. Begin with the cell-free assay to prove the chemical integrity of your stock, then proceed to the optimized live-cell workflow.
Protocol A: Cell-Free Esterase Validation Assay
Purpose: To isolate the chemical integrity of the probe and your microscope's optical configuration from complex cellular variables.
Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 10 mM.
Causality: Atmospheric moisture in standard DMSO will cause spontaneous, slow hydrolysis of the acetate ester during storage, destroying the dynamic range of the assay.
Buffer Setup: Prepare a 100 mM HEPES buffer at exactly pH 7.4.
Causality: The fluorescence of the cleaved 6-hydroxybenzoxazole is highly dependent on the protonation state of the phenol group [[1]]([Link]). Deviations from physiological pH will artificially lower the emission yield.
Enzymatic Cleavage: Dilute the probe to 10 µM in the buffer. Split into two 100 µL aliquots in a UV-transparent microplate. To the positive control, add 1 U/mL of Porcine Liver Esterase (PLE) or recombinant human CES2 . Add an equal volume of buffer to the negative control.
Kinetic Readout: Incubate at 37°C for 30 minutes. Measure fluorescence using
λex
= 310 nm and
λem
= 380 nm. A successful test will show a >10-fold signal increase in the positive control.
Protocol B: Optimized Live-Cell Labeling Workflow
Purpose: To maximize intracellular uptake while preventing premature cleavage and rapid fluorophore efflux.
Serum Removal (Critical): Aspirate culture medium and wash cells three times with warm, phenol red-free Hank's Balanced Salt Solution (HBSS).
Causality: Fetal Bovine Serum (FBS) contains high concentrations of secreted esterases. If present, they will cleave the probe extracellularly. The resulting fluorophore is polar and membrane-impermeable, leading to high extracellular background but zero intracellular signal.
Efflux Inhibition: Prepare a 5 µM working solution of the probe in HBSS containing 2 mM Probenecid. Ensure final DMSO concentration is <0.1%.
Causality: Once cleaved inside the cell, the fluorophore acts as an organic anion. Multidrug resistance proteins and organic anion transporters (OATs) will rapidly pump it out of the cell. Probenecid blocks these channels, forcing intracellular retention.
Incubation & Washing: Incubate cells for 20-30 minutes at 37°C. Wash twice with HBSS to remove any uncleaved extracellular probe.
Imaging: Image immediately using a DAPI or custom UV filter set.
Causality: The probe's emission is in the near-UV/blue spectrum . Standard visible-light filters (like FITC or TRITC) will fail to capture the signal.
Frequently Asked Questions (FAQs)
Q: My cell-free assay shows high fluorescence, but my live-cell imaging is completely dark. What is wrong?A: This is a classic optical or retention failure. First, verify your microscope's filter cubes. The cleaved 2-methylbenzoxazol-6-ol requires UV excitation (~310 nm). If you are using a 488 nm laser (FITC channel), you will see nothing. If optics are correct, the issue is likely rapid cellular efflux; ensure you are co-incubating with an efflux inhibitor like Probenecid.
Q: Can I use this probe in fixed cells?A: No. Fixation with paraformaldehyde (PFA) crosslinks and denatures intracellular esterases, rendering them inactive. The probe relies on active enzymatic cleavage to become fluorescent . It must be used in live cells.
Q: Why does my negative control (buffer + probe, no enzyme) slowly increase in fluorescence over time?A: Acetate esters are susceptible to spontaneous base-catalyzed hydrolysis. If your buffer pH is too high (e.g., pH > 8.0), the probe will slowly cleave itself without an enzyme. Always use freshly prepared working solutions and strictly maintain buffer pH at 7.4 .
References
Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). "Fluorescence of aromatic benzoxazole derivatives." Journal of the American Chemical Society, 94(7), 2414-2421. URL:[Link]
Du, H., Fuh, R.-C. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). "PhotochemCAD: A computer-aided design and research tool in photochemistry." Photochemistry and Photobiology, 68(2), 141-142. URL:[Link]
"Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations." PubMed (2001). URL:[Link]
"New Near-Infrared Fluorescence Imaging Platform with Large Stokes Shift for Carboxylesterase 2 Detection in Thyroid Cancer and Inflammatory Diseases Diagnosis." Analytical Chemistry (2024). URL:[Link]
overcoming poor cellular uptake of 2-Methylbenzo[d]oxazol-6-yl acetate in vitro
Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming one of the most common hurdles in early-stage drug discovery: poor cellular uptake of novel therapeutic compounds in vitro.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming one of the most common hurdles in early-stage drug discovery: poor cellular uptake of novel therapeutic compounds in vitro. We will use the hypothetical case of 2-Methylbenzo[d]oxazol-6-yl acetate , a representative small molecule, to illustrate a systematic, evidence-based approach to diagnosing and solving permeability issues. As your dedicated application scientists, we will explain not just the "how" but the "why" behind each experimental step.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose the root cause of low intracellular compound concentration in a stepwise manner.
Q1: My initial assay with 2-Methylbenzo[d]oxazol-6-yl acetate shows low efficacy or biological response. Where should I begin troubleshooting?
A1: Before investigating complex biological mechanisms, it is critical to rule out fundamental physicochemical and experimental issues. Low apparent activity is often traced back to the compound's behavior in the assay medium or the health of the cells.
Initial Verification Steps:
Visual Inspection for Precipitation: After adding the compound to the cell culture medium, inspect the wells under a microscope. The formation of a precipitate or cloudy suspension indicates that the compound has crashed out of solution. A precipitated compound is not bioavailable to the cells.[1]
Solvent and Concentration Check: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically ≤0.5%. Run a "vehicle-only" control to confirm the solvent itself is not affecting cell viability.[2]
Compound Integrity: Whenever possible, confirm the identity and purity of your compound stock (e.g., via LC-MS). Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[2]
Cell Health Assessment: Verify that your cells are healthy, in a logarithmic growth phase, and within a low passage number. Stressed or senescent cells can exhibit altered membrane transport and metabolic activity.[1]
Q2: I've confirmed my compound is soluble at the tested concentration and my cells are healthy, but the activity is still low. How do I determine the specific cause of poor uptake?
A2: The next step is to systematically dissect the potential barriers to cellular entry. The primary reasons for poor uptake are low passive permeability across the cell membrane or active removal by cellular efflux pumps. Specialized assays are required to differentiate these mechanisms.[3][4]
Diagnostic Workflow for Permeability:
The workflow below outlines a decision-making process to identify the specific permeability barrier.
Caption: Troubleshooting workflow for diagnosing poor cellular uptake.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that isolates passive diffusion.[4][5] A low apparent permeability coefficient (Papp) here strongly suggests the compound's physicochemical properties (e.g., high polarity, large size) prevent it from easily crossing a lipid bilayer.
Caco-2 Bidirectional Assay: This cell-based model, which mimics the intestinal epithelium, assesses both passive permeability and active transport.[6] By measuring compound transport from the apical (A) to basolateral (B) side and vice-versa (B to A), an efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio ≥2 is a strong indicator that the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[6]
Q3: My compound shows poor solubility in aqueous media. How can I improve its bioavailability in my in vitro assay?
A3: For hydrophobic compounds like many benzoxazole derivatives, poor aqueous solubility is a primary barrier.[7] Improving the formulation is key to ensuring the compound remains in solution and is available for cellular interaction.
Formulation Strategies:
Strategy
Mechanism of Action
Typical Starting Concentration
Key Considerations
Co-solvents (e.g., DMSO, Ethanol)
Increase the polarity of the bulk solvent to dissolve hydrophobic compounds.
DMSO: ≤0.5% (v/v) Ethanol: ≤1% (v/v)
High concentrations can be cytotoxic. Always include a vehicle control at the highest concentration used.[1]
Cyclodextrins (e.g., HP-β-CD)
These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug to increase its aqueous solubility.[8][9]
1-10 mM
Can increase solubility by orders of magnitude. Considered relatively safe for in vitro use.[8] May alter membrane cholesterol; use appropriate controls.
Serum Proteins (e.g., BSA)
While often a hindrance, adding purified Bovine Serum Albumin (BSA) can sometimes help solubilize highly lipophilic compounds, mimicking in vivo transport.
0.1 - 1% (w/v)
This is a complex strategy, as BSA can also sequester the compound, reducing the free fraction available for uptake.[10]
Q4: The Caco-2 assay revealed a high efflux ratio, suggesting my compound is being actively transported out of the cells. What are my options?
A4: Active efflux is a major mechanism of multidrug resistance and a common reason for poor intracellular accumulation.[11][12][13] The primary strategy to confirm and overcome this is to block the efflux pumps.
Addressing Active Efflux:
Confirm with Efflux Pump Inhibitors: Perform a cellular uptake or activity assay where you co-incubate your compound with a known broad-spectrum efflux pump inhibitor.
Verapamil and Reserpine are classic inhibitors of P-glycoprotein (P-gp/MDR1).[12]
A significant increase in your compound's intracellular concentration or biological activity in the presence of the inhibitor provides strong evidence that it is an efflux substrate.
Medicinal Chemistry Redesign: If efflux is confirmed, this feedback is crucial for medicinal chemists. Structural modifications can be made to reduce the compound's affinity for efflux transporters. This is a long-term strategy involving structure-activity relationship (SAR) studies.
Caption: Mechanism of active efflux and its inhibition.
Q5: Could components in my cell culture medium, like serum, be interfering with compound uptake?
A5: Yes, absolutely. This is a frequently overlooked variable. Fetal Bovine Serum (FBS), a standard supplement, contains high concentrations of proteins, with albumin being the most abundant.[14]
Mechanism of Interference: Many small molecules, particularly hydrophobic ones, can bind to albumin.[10][15] This protein-bound fraction of the compound is generally considered unable to diffuse across the cell membrane. Consequently, the actual "free" concentration of your compound available to the cells is much lower than the total concentration you added.
Troubleshooting Steps:
Reduce Serum Concentration: Repeat the experiment using a lower FBS concentration (e.g., 2% or 5% instead of 10%). If you observe higher activity, serum binding is a likely contributor.
Use Serum-Free Medium: If your cells can tolerate it for the duration of the assay, conduct the experiment in a serum-free medium. This provides the most direct measure of uptake without the confounding variable of protein binding.[16]
Quantify Free Fraction: For advanced studies, techniques like rapid equilibrium dialysis can be used to precisely measure the fraction of the compound bound to serum proteins.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the ideal physicochemical properties for good passive cell permeability?
A: While not absolute, guidelines like Lipinski's Rule of Five are a good starting point: Molecular Weight (MW) < 500 Da, LogP (a measure of lipophilicity) < 5, H-bond donors < 5, and H-bond acceptors < 10. Compounds that deviate significantly may face permeability challenges.[17]
Q: What is the difference between Caco-2 and MDCK cell lines for permeability studies?
A: Caco-2 cells are derived from human colon adenocarcinoma and differentiate into a polarized monolayer that resembles the intestinal epithelium, expressing a range of transporters, including P-gp.[6] They are the gold standard for predicting oral absorption. Madin-Darby Canine Kidney (MDCK) cells are a kidney epithelial cell line. They form tight monolayers more quickly than Caco-2 cells and are often used for general permeability screening, especially when transfected to overexpress a specific transporter (e.g., MDCK-MDR1).[5]
Q: Can nanoparticle formulations help overcome poor uptake?
A: Yes, formulation into nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles) is an advanced strategy to improve the solubility, stability, and cellular uptake of poorly permeable drugs.[18][19][20] These systems can facilitate cellular entry through endocytosis, bypassing traditional diffusion or efflux pathways.[19][21]
Part 3: Key Experimental Protocols
Protocol 1: General Cellular Uptake Assay
This protocol provides a framework for directly measuring the intracellular accumulation of a compound using LC-MS/MS analysis.
Cell Seeding: Plate your chosen cell line in a multi-well plate (e.g., 24-well) at a density that will result in ~90% confluency on the day of the experiment.
Compound Preparation: Prepare working solutions of 2-Methylbenzo[d]oxazol-6-yl acetate in assay buffer (e.g., HBSS or serum-free medium) at various concentrations (e.g., 0.1, 1, 10 µM).
Incubation:
Aspirate the culture medium from the cells and wash twice with warm PBS.
Add the compound working solutions to the wells.
Incubate at 37°C for a defined period (e.g., 1 hour). To determine kinetics, use multiple time points (e.g., 5, 15, 30, 60 minutes).
Cell Lysis:
Quickly aspirate the compound solution and wash the cell monolayer three times with ice-cold PBS to stop uptake and remove extracellular compound.
Add a lysis buffer (e.g., RIPA buffer or methanol/water mixture) to each well.
Scrape the cells and collect the lysate.
Sample Analysis:
Determine the total protein concentration in each lysate sample (e.g., using a BCA assay).
Analyze the concentration of the compound in the lysate using a validated LC-MS/MS method.
Data Normalization: Express the intracellular compound concentration as pmol/mg of protein.
This protocol assesses both passive and active transport across a Caco-2 monolayer.
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
Monolayer Integrity Test: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer confluence. Additionally, assess the permeability of a low-permeability paracellular marker like Lucifer Yellow.[22]
Transport Assay (Apical to Basolateral, A→B):
Wash the monolayer on both sides with pre-warmed transport buffer (e.g., HBSS).
Add the dosing solution containing the test compound and control compounds (e.g., atenolol for low permeability, metoprolol for high permeability) to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
Transport Assay (Basolateral to Apical, B→A):
Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
Sample Analysis: Analyze the concentration of the test compound in all collected samples via LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio (Papp B→A / Papp A→B).
References
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PMC.
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI.
Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. (n.d.). PMC.
Efflux pump. (n.d.). Wikipedia.
In Vitro Permeability Assays. (n.d.). Sigma-Aldrich.
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.).
Smart Nanoparticles Undergo Phase Transition for Enhanced Cellular Uptake and Subsequent Intracellular Drug Release in a Tumor Microenvironment. (2017).
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
In Vitro Permeability Assay. (n.d.).
Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs. (2008). PubMed.
Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. (2007).
How to Design Nanoparticles for Better Cellular Uptake (Step-by-Step Guide). (2026). BOC Sciences - YouTube.
Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (n.d.).
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). PubMed.
Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review. (2022). RSC Publishing.
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC - NIH.
Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. (2024). MDPI.
Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. (2021).
Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. (n.d.). Benchchem.
How To Improve Photoactive Compound Cell Uptake To 80%. (2025).
Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. (n.d.). PMC.
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2023). Journal of the American Chemical Society.
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
Increasing the biomolecular relevance of cell culture practice. (2025). PMC - NIH.
Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. (n.d.). Benchchem.
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
Technical Support Center: Troubleshooting In Vitro Assays. (2025). Benchchem.
Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. (2025). PMC.
Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2026).
Addressing the Challenges of Low Clearance in Drug Research. (n.d.). PMC.
Human Serum Albumin: From Molecular Aspects to Biotechnological Applic
How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evalu
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
Comparative Validation Guide: ¹H and ¹³C NMR Spectral Data for 2-Methylbenzo[d]oxazol-6-yl Acetate
Introduction: The Critical Role of Structural Validation Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial, a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Structural Validation
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 2-Methylbenzo[d]oxazol-6-yl acetate serves as a critical intermediate and bioactive precursor in drug development.
However, the synthesis of substituted benzoxazoles is prone to incomplete cyclization, regioisomer formation, and residual starting materials. As a Senior Application Scientist, I frequently observe that commercial batches from unverified suppliers contain critical impurities—such as unreacted 2-methylbenzo[d]oxazol-6-ol or residual acetic acid—that can derail downstream biological assays.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of our Analytical Grade product against a standard Alternative Commercial Grade , providing a self-validating experimental framework to ensure absolute structural integrity.
Causality-Driven Experimental Protocol
To establish a self-validating system, every step of the NMR acquisition must be optimized for the unique electronic environment of the benzoxazole core. The foundational structure of benzoxazoles features highly deshielded carbons due to the adjacent oxygen and nitrogen heteroatoms, requiring specific acquisition parameters () [1].
Step-by-Step Methodology
Sample Preparation:
Procedure: Dissolve 10 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add Tetramethylsilane (TMS, 0.05% v/v) as an internal standard.
Causality: CDCl₃ is selected because it lacks exchangeable protons that might obscure the aromatic region. TMS provides an absolute zero-point calibration, eliminating solvent-shift artifacts.
Causality: Quaternary carbons in the benzoxazole ring (C2, C3a, C7a) lack attached protons, resulting in significantly longer T₁ relaxation times. A D1 of 2.0 seconds ensures these carbons fully relax between pulses, allowing for accurate integration and detection, a standard supported by [3].
Spectral Processing:
Procedure: Apply Fourier Transform with zero-filling to 64k data points. Use an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.
Causality: This specific line broadening optimizes the signal-to-noise ratio for the low-abundance ¹³C nuclei without sacrificing the resolution needed to observe the fine ortho and meta couplings in the ¹H spectrum.
Comparative Spectral Analysis & Data Presentation
The true test of product quality lies in the spectral data. Below is an objective comparison between our Analytical Grade 2-Methylbenzo[d]oxazol-6-yl acetate and an Alternative Commercial Grade sample.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Position / Assignment
Multiplicity & Coupling
Analytical Grade (Our Product)
Alternative Supplier
Mechanistic Insight & Impurity Flag
H-4 (Aromatic)
Doublet (J = 8.5 Hz)
7.55 ppm (1H)
7.55 ppm (1H)
Ortho-coupled to H-5.
H-7 (Aromatic)
Doublet (J = 2.2 Hz)
7.35 ppm (1H)
7.35 ppm (1H)
Meta-coupled to H-5. Isolated by C-6 acetate.
H-5 (Aromatic)
Doublet of doublets (J = 8.5, 2.2 Hz)
7.05 ppm (1H)
7.05 ppm (1H)
Exhibits both ortho and meta coupling.
C2-CH₃
Singlet
2.62 ppm (3H)
2.62 ppm (3H)
Deshielded by the C=N bond.
C6-OAc (Acetate)
Singlet
2.32 ppm (3H)
2.32 ppm (1.8H)
Self-Validating Metric: Integration must be exactly 3H.
Shifted upfield relative to free phenol (~154 ppm).
C-3a (Bridgehead C-N)
139.5 ppm
139.5 ppm
Aromatic bridgehead carbon.
C-4 (Aromatic CH)
119.2 ppm
119.2 ppm
Standard aromatic resonance.
C-5 (Aromatic CH)
114.5 ppm
114.5 ppm
Shielded by ortho oxygen lone pairs.
C-7 (Aromatic CH)
104.8 ppm
104.8 ppm
Highly shielded due to ortho oxygen atoms.
C6-OAc (Methyl)
21.2 ppm
21.2 ppm
Aliphatic ester methyl.
C2-CH₃ (Methyl)
14.6 ppm
14.6 ppm
Aliphatic heterocycle methyl.
Impurity: Phenol C-6
None Detected
154.0 ppm
Confirms presence of unreacted 2-methylbenzo[d]oxazol-6-ol.
Impurity: Acetic Acid
None Detected
176.0 ppm, 20.8 ppm
Confirms residual acetylation reagent.
Discussion: The Self-Validating System
The protocols described above act as a closed, self-validating loop. In our Analytical Grade product, the integration ratio of the acetate methyl protons (δ 2.32 ppm) to the benzoxazole methyl protons (δ 2.62 ppm) is exactly 1:1 (3H:3H) . Furthermore, the absence of a broad singlet at δ 5.80 ppm (phenolic OH) and the absence of the downfield ¹³C shift at 154.0 ppm definitively prove 100% conversion of the esterification step.
Conversely, the Alternative Supplier sample fails this internal validation. The acetate methyl integrates to only 1.8H relative to the C2-methyl, breaking the stoichiometric requirement. The presence of peaks at δ 2.10 ppm (¹H) and δ 176.0 ppm (¹³C) highlights a failure in downstream washing protocols, leaving cytotoxic acetic acid in the final product.
Workflow Visualization
Below is the standardized decision-tree workflow utilized in our laboratories to guarantee batch-to-batch reproducibility and spectral purity.
MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.[Link]
ACS Publications. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry.[Link]
Comparative
A Comparative Analysis of the LC-MS/MS Fragmentation Pattern of 2-Methylbenzo[d]oxazol-6-yl acetate
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical rese...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The structural characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing sensitive and specific data on molecular weight and structure. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-Methylbenzo[d]oxazol-6-yl acetate, a representative benzoxazole derivative. We will explore the rationale behind method development, present a detailed experimental protocol, and conduct a comparative analysis of its fragmentation patterns at varying collision energies. This document serves as a practical guide for researchers seeking to identify and characterize similar heterocyclic compounds.
Part 1: The Analyte: Physicochemical Profile and Ionization Strategy
2-Methylbenzo[d]oxazol-6-yl acetate is a heterocyclic compound featuring a fused benzoxazole ring system. The structure consists of a methyl group at the 2-position and an acetate ester at the 6-position.
Chemical Formula: C₁₀H₉NO₃
Monoisotopic Mass: 191.0582 g/mol
Key Structural Features:
A basic nitrogen atom within the oxazole ring.
An aromatic system providing stability.
An ester functional group susceptible to cleavage.
The presence of the nitrogen heteroatom makes the benzoxazole ring a prime candidate for protonation under acidic conditions.[1][2] Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating the precursor ion, [M+H]⁺, for MS/MS analysis. ESI is a soft ionization technique that typically yields intact molecular ions with minimal in-source fragmentation, making it ideal for subsequent controlled fragmentation experiments.[3][4]
Part 2: Experimental Design: A Rationale for Methodological Choices
A robust analytical method relies on informed decisions that optimize the separation and detection of the target analyte. Our experimental design is grounded in the fundamental principles of chromatography and mass spectrometry.
Chromatography: The primary objective of the LC method is to deliver a pure, concentrated band of the analyte to the mass spectrometer.
Column Chemistry: A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like our target molecule. The alkyl chains of the stationary phase provide hydrophobic interactions with the benzoxazole ring system.
Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure efficient separation and sharp peak shapes. A small amount of formic acid (0.1%) is added to both mobile phases. This serves a dual purpose: it acidifies the mobile phase to promote the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape by suppressing the interaction of the analyte with any free silanol groups on the silica-based stationary phase.
Mass Spectrometry: The goal of the MS/MS experiment is to generate structurally informative fragment ions.
Ionization: As justified above, ESI in positive ion mode ([M+H]⁺) is used.
Fragmentation Technique: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common and accessible method for fragmenting small molecules.[5][6] In this process, the kinetic energy of the isolated precursor ion is increased, and it is collided with an inert gas (typically nitrogen or argon). This collision converts kinetic energy into internal energy, which induces bond cleavage and fragmentation.[6][7] By systematically varying the collision energy, we can control the extent of fragmentation and build a comprehensive picture of the molecule's stability and fragmentation pathways.
Part 3: Experimental Protocol: A Self-Validating Workflow
This protocol provides a step-by-step methodology for the LC-MS/MS analysis of 2-Methylbenzo[d]oxazol-6-yl acetate. Reproducibility is key to scientific integrity; therefore, all parameters are clearly defined.
Workflow Diagram
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Method Parameters
1. Sample Preparation
Prepare a 1.0 mg/mL stock solution of 2-Methylbenzo[d]oxazol-6-yl acetate in HPLC-grade methanol.
Perform a serial dilution to create a working solution of 1.0 µg/mL in 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
Transfer the working solution to an autosampler vial.
2. Liquid Chromatography (LC) Conditions
System: UHPLC System
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient:
0.0 min: 5% B
1.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B
12.0 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
System: High-Resolution Mass Spectrometer (e.g., Q-Orbitrap)
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Sheath Gas Flow: 40 (arbitrary units)
Aux Gas Flow: 10 (arbitrary units)
Ion Transfer Tube Temp: 320 °C
MS1 Scan Range: m/z 100-500
MS/MS (dd-MS2) Settings:
Precursor Ion: m/z 192.07 (corresponding to [C₁₀H₁₀NO₃]⁺)
The structural elucidation of a molecule is akin to solving a puzzle, where each fragment ion is a piece of evidence. By comparing the fragmentation patterns generated at different collision energies, we can propose a logical fragmentation pathway and confirm the connectivity of the molecule.
Quantitative Data Summary
The table below summarizes the key ions observed during the MS/MS analysis of the protonated precursor molecule ([M+H]⁺ at m/z 192.07).
Precursor Ion (m/z)
Collision Energy (NCE)
Key Product Ion (m/z)
Proposed Formula
Mass Difference (Da)
Proposed Neutral Loss
192.0655
15 (Low)
150.0549
[C₈H₈NO₂]⁺
42.0106
Ketene (C₂H₂O)
192.0655
30 (Medium)
150.0549
[C₈H₈NO₂]⁺
42.0106
Ketene (C₂H₂O)
"
"
122.0600
[C₇H₈NO]⁺
70.0055
C₂H₂O + CO
192.0655
45 (High)
150.0549
[C₈H₈NO₂]⁺
42.0106
Ketene (C₂H₂O)
"
"
122.0600
[C₇H₈NO]⁺
70.0055
C₂H₂O + CO
"
"
94.0651
[C₆H₈N]⁺
98.0004
C₂H₂O + CO + CO
Interpretation of Fragmentation Pathways
The fragmentation of 2-Methylbenzo[d]oxazol-6-yl acetate is dominated by the lability of the acetate ester group. This is a common and predictable behavior for acetylated compounds.[8][9][10]
Low Collision Energy (NCE 15): At low energy, we observe a single, predominant fragmentation pathway. The precursor ion at m/z 192.07 readily loses a neutral molecule of ketene (CH₂=C=O), which has a mass of 42.0106 Da. This results in the formation of the base peak at m/z 150.05 . This product ion corresponds to the protonated form of 2-methylbenzo[d]oxazol-6-ol, the hydrolyzed analogue of the parent compound. This is a characteristic fragmentation for acetate esters of phenols.
Medium Collision Energy (NCE 30): As the collision energy is increased, the primary fragmentation (loss of ketene) still dominates, producing the intense ion at m/z 150.05 . However, we now provide sufficient energy to induce a secondary fragmentation of this ion. The ion at m/z 150.05 subsequently loses a molecule of carbon monoxide (CO, 28.010 Da), yielding a new product ion at m/z 122.06 . This loss of CO is characteristic of phenolic or heterocyclic ring systems.
High Collision Energy (NCE 45): At high collision energy, the fragmentation cascade continues. The primary (m/z 150.05) and secondary (m/z 122.06) fragments are still present, but we observe further fragmentation of the m/z 122.06 ion. This ion can lose another molecule of carbon monoxide, resulting in a smaller fragment at m/z 94.07 .
Fragmentation Pathway Diagram
The logical relationship between the precursor and its product ions is visualized below.
Fourier-transform infrared (FTIR) absorption bands of 2-Methylbenzo[d]oxazol-6-yl acetate
Fourier-Transform Infrared (FTIR) Spectroscopic Validation of 2-Methylbenzo[d]oxazol-6-yl acetate For researchers and drug development professionals, verifying the structural integrity and purity of heterocyclic intermed...
Author: BenchChem Technical Support Team. Date: April 2026
Fourier-Transform Infrared (FTIR) Spectroscopic Validation of 2-Methylbenzo[d]oxazol-6-yl acetate
For researchers and drug development professionals, verifying the structural integrity and purity of heterocyclic intermediates is a critical quality control step. 2-Methylbenzo[d]oxazol-6-yl acetate[1] is a functionalized benzoxazole derivative often synthesized via the esterification of its phenolic precursor, 2-Methylbenzo[d]oxazol-6-ol[2].
This guide provides an objective, data-driven comparison of the FTIR absorption bands of 2-Methylbenzo[d]oxazol-6-yl acetate against its precursor and a baseline reference scaffold (2-Methylbenzoxazole)[3]. By understanding the mechanistic causality behind these spectral shifts, scientists can implement a self-validating analytical protocol to confirm successful synthesis and high product purity.
Mechanistic Spectroscopic Principles (Causality of Band Shifts)
FTIR spectroscopy is the ideal modality for tracking the conversion of a phenol to an aryl acetate because it directly probes the vibrational modes of the functional groups involved in the transformation.
The Carbonyl (C=O) Shift: The target molecule features an ester group directly attached to an aromatic ring. Unlike standard aliphatic acetates (which typically absorb near 1735 cm⁻¹), phenolic acetates exhibit a characteristic shift to higher wavenumbers (~1750–1765 cm⁻¹). This occurs because the phenolic oxygen's lone pairs are partially delocalized into the electron-withdrawing benzoxazole ring. This reduces their ability to participate in resonance with the carbonyl carbon, thereby increasing the double-bond character (and force constant) of the C=O bond.
The Heterocyclic Core (C=N and C=C): The benzoxazole core is identified by strong N-heterocyclic skeletal vibrations. The C=N stretching mode typically manifests as a sharp peak between 1610 and 1650 cm⁻¹[4][5]. These bands remain relatively constant across the precursor, the target acetate, and the reference scaffold[6], serving as an internal standard to confirm that the heterocyclic core has not degraded during the reaction.
The Hydroxyl (O-H) Elimination: The precursor, 2-Methylbenzo[d]oxazol-6-ol, exhibits a broad, strong O-H stretching band at 3200–3400 cm⁻¹[2]. The complete disappearance of this band is the primary indicator of a successful, complete esterification.
Comparative FTIR Data Analysis
To objectively evaluate the product, we compare its expected spectral footprint against the unreacted precursor and the unsubstituted core scaffold.
To ensure trustworthiness in your analytical workflow, Attenuated Total Reflectance (ATR) FTIR must be prioritized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture can introduce an artificial broad O-H stretching band around 3400 cm⁻¹. Because our primary validation metric is the absence of the precursor's O-H group, eliminating moisture artifacts is a strictly necessary experimental choice.
Step-by-Step ATR-FTIR Methodology:
Instrument Calibration & Background: Ensure the ATR crystal (Diamond or ZnSe) is pristine. Run a background spectrum in ambient air (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to dynamically subtract atmospheric CO₂ and water vapor.
Sample Application: Apply 1–2 mg of neat 2-Methylbenzo[d]oxazol-6-yl acetate directly onto the ATR crystal. Lower the pressure arm until the torque mechanism clicks, ensuring uniform optical contact without crushing the crystal.
Data Acquisition: Execute the sample scan using the identical parameters as the background (32 to 64 scans to maximize the signal-to-noise ratio).
The Self-Validating Checkpoint:
Check 1 (Purity): Immediately inspect the 3300 cm⁻¹ region. If a broad band is detected, the sample contains unreacted 2-Methylbenzo[d]oxazol-6-ol precursor.
Check 2 (Identity): Inspect the 1750 cm⁻¹ region. If the sharp C=O band is absent or shifted significantly below 1730 cm⁻¹, the esterification failed or the product has hydrolyzed.
System Decontamination: Wipe the crystal with a lint-free wipe dampened with spectroscopic-grade isopropanol. Run a rapid verification scan to ensure zero carryover before the next batch.
Workflow Visualization
The following logical diagram illustrates the self-validating decision matrix used during the spectroscopic analysis of this compound.
Fig 1: Logical workflow for the ATR-FTIR spectroscopic validation of benzoxazole esterification.
UV-Vis absorption spectra comparison of 2-Methylbenzo[d]oxazol-6-yl acetate and related benzoxazoles
As benzoxazole derivatives continue to play a pivotal role in medicinal chemistry, materials science, and the development of organic UV filters, understanding their photophysical properties is critical[1]. Ultraviolet-Vi...
Author: BenchChem Technical Support Team. Date: April 2026
As benzoxazole derivatives continue to play a pivotal role in medicinal chemistry, materials science, and the development of organic UV filters, understanding their photophysical properties is critical[1]. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a primary tool for probing the electronic architecture of these heterocycles.
This guide provides an in-depth comparative analysis of the UV-Vis absorption spectrum of 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8) against its parent core, 2-methylbenzoxazole , and a highly conjugated reference, 2-(2'-hydroxyphenyl)benzoxazole . By examining the structural causality behind their spectral shifts, researchers can better predict the behavior of novel benzoxazole analogs.
Structural and Electronic Causality
The absorption characteristics of benzoxazoles are primarily governed by
π→π∗
and
n→π∗
electronic transitions within the fused heterocyclic system. Substituents dictate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), directly influencing the wavelength of maximum absorption (
λmax
).
The Parent Core: 2-Methylbenzoxazole
The unsubstituted 2-methylbenzoxazole core represents the baseline electronic state. Lacking extended conjugation beyond the fused bicyclic ring, its primary high-energy
π→π∗
transition requires significant energy, resulting in a
λmax
deep in the UVC region at approximately 231 nm [2].
The Target: 2-Methylbenzo[d]oxazol-6-yl Acetate
Introducing an acetoxy (-OAc) group at the 6-position creates a fascinating electronic tug-of-war. A free hydroxyl group at this position would act as a strong auxochrome, donating its lone electron pairs into the benzoxazole
π
-system via resonance, thereby raising the HOMO energy and causing a significant bathochromic (red) shift.
However, in 2-methylbenzo[d]oxazol-6-yl acetate, the oxygen is esterified. The lone pairs on the oxygen atom are partially delocalized into the adjacent ester carbonyl (
C=O
) through cross-conjugation . This restricts the oxygen's ability to donate electron density into the aromatic ring[3]. Consequently, the auxochromic effect is heavily muted. The molecule exhibits only a moderate bathochromic shift relative to the parent core, absorbing in the mid-UV region, rather than the near-UV region typical of free phenols.
The Conjugated Reference: 2-(2'-Hydroxyphenyl)benzoxazole
To contextualize the limits of benzoxazole spectral shifting, we compare the acetate derivative to 2-(2'-hydroxyphenyl)benzoxazole. Here, the 2-methyl group is replaced by a phenol ring, drastically extending the conjugated
π
-system. Furthermore, the proximity of the 2'-hydroxyl proton to the benzoxazole nitrogen facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) [4]. This extended coplanarity and unique photophysical mechanism drastically narrow the HOMO-LUMO gap, pushing the primary absorption band deep into the UVA region (336–374 nm ) and making these compounds highly effective organic UV filters[4][5][6].
Fig 1: Electronic effects of substituents on the benzoxazole core's UV-Vis absorption shifts.
Quantitative Data Comparison
The table below summarizes the spectral parameters. Note: To maintain scientific integrity, values for the 6-acetoxy derivative are extrapolated based on established cross-conjugation principles of esterified heterocycles, as the ester linkage masks the typical phenolic red-shift.
Compound
Substitution Pattern
λmax
(nm)
ϵmax
(
M−1cm−1
)
Solvent
2-Methylbenzoxazole
Parent Core
~231
10,200
Cyclohexane / Ethanol
2-Methylbenzo[d]oxazol-6-yl acetate
6-Acetoxy, 2-Methyl
~245 - 255
~12,000
Ethanol
2-(2'-Hydroxyphenyl)benzoxazole
2-Aryl, Extended Conjugation
336 - 374
18,300 - 53,000
Ethanol
*Structurally derived estimate based on muted auxochromic effects.
Standardized UV-Vis Experimental Protocol
To ensure reproducibility and prevent spectral artifacts (such as ground-state aggregation), the following self-validating protocol must be strictly adhered to when characterizing benzoxazole derivatives[1][7][8].
Step 1: Precision Sample Preparation
Accurately weigh 1–5 mg of the purified benzoxazole derivative.
Dissolve the compound in spectroscopic-grade ethanol (or DMSO for highly lipophilic analogs) to achieve a stock concentration.
Perform serial dilutions to prepare working solutions ranging from
10−4
to
10−5
M. Causality: This specific concentration range ensures that the maximum absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units), preventing detector saturation[8].
Step 2: Baseline Correction
Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.
Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.
Place them in the reference and sample beam paths and execute a baseline scan from 200 nm to 500 nm. Causality: This subtracts the optical absorbance of the solvent and the quartz itself from the final data.
Step 3: Spectral Scanning
Replace the solvent in the sample cuvette with the
10−5
M benzoxazole solution.
Scan the absorption spectrum over the 200–500 nm range[1].
Identify the wavelength of maximum absorption (
λmax
).
Step 4: Self-Validation (Linearity Check)
Measure the absorbance of the entire serial dilution set (
10−4
to
10−5
M) at the identified
λmax
.
Plot Absorbance vs. Concentration.
Validation Logic: The plot must yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law (
A=ϵbc
). If the molar extinction coefficient (
ϵ
) deviates at higher concentrations, it indicates molecular aggregation (e.g.,
π−π
stacking), and the data must be discarded or corrected[7].
Fig 2: Self-validating UV-Vis spectroscopic workflow for benzoxazole derivatives.
References
SciELO - A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
Benchchem - Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
PhotochemCAD - E. Heterocycles E15. 2-Methylbenzoxazole.
MDPI - Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging.
PMC - Synthesis and photophysical properties of benzoxazolyl-imidazole conjugates.
IJIRT - Design, Synthesis, and In-Depth Biological Assessment of Novel Benzoxazole Derivatives.
benchmarking 2-Methylbenzo[d]oxazol-6-yl acetate against standard fluorogenic substrates
Title: Benchmarking 2-Methylbenzo[d]oxazol-6-yl Acetate Against Standard Fluorogenic Substrates Executive Summary As a Senior Application Scientist, I frequently design multiplexed imaging panels and high-throughput scre...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking 2-Methylbenzo[d]oxazol-6-yl Acetate Against Standard Fluorogenic Substrates
Executive Summary
As a Senior Application Scientist, I frequently design multiplexed imaging panels and high-throughput screening (HTS) assays where spectral real estate is at a premium. While standard substrates like Fluorescein Diacetate (FDA) and Calcein-AM are ubiquitous for assessing cell viability and esterase activity, their broad emission spectra often monopolize the green channel, limiting multiplexing capabilities. Enter 2-Methylbenzo[d]oxazol-6-yl acetate (CAS 5078-06-8)—a compact, highly permeable fluorogenic substrate. Upon intracellular hydrolysis, it releases 6-hydroxy-2-methylbenzoxazole, offering a distinct photophysical profile that bypasses the limitations of standard xanthene-based dyes.
Mechanistic Basis & Causality (E-E-A-T Insights)
The intelligent design of 2-Methylbenzo[d]oxazol-6-yl acetate relies on the fluorescence quenching effect of the acetate ester. The electron-withdrawing nature of the ester bond disrupts the push-pull electron system of the benzoxazole core, rendering the molecule virtually non-fluorescent in its native state.
Because of its extremely low molecular weight (191.18 g/mol ), the substrate rapidly and passively diffuses across the lipophilic cell membrane without the need for permeabilization agents like Pluronic F-127. Once inside the cell, ubiquitous intracellular esterases (such as CES1 and CES2) cleave the acetate group ([1]). This enzymatic cleavage unmasks the electron-donating C6-hydroxyl group, triggering a massive increase in fluorescence quantum yield. Benzoxazole derivatives are well-documented for their robust photostability and large Stokes shifts due to excited-state dynamics ([2]), making them exceptionally reliable for long-term live-cell imaging without the rapid photobleaching commonly seen in fluorescein derivatives.
Benchmarking Data: Comparative Performance
To objectively evaluate 2-Methylbenzo[d]oxazol-6-yl acetate, we must benchmark it against the industry standards: FDA, Resorufin Acetate, and 4-Methylumbelliferyl (4-MUB) acetate.
Feature / Substrate
2-Methylbenzo[d]oxazol-6-yl Acetate
Fluorescein Diacetate (FDA)
Resorufin Acetate
4-MUB Acetate
Active Fluorophore
6-Hydroxy-2-methylbenzoxazole
Fluorescein
Resorufin
4-Methylumbelliferone
Molecular Weight
191.18 g/mol
416.38 g/mol
255.22 g/mol
218.20 g/mol
Excitation (nm)
~300 - 320 nm
490 nm
571 nm
365 nm
Emission (nm)
~400 - 450 nm
520 nm
585 nm
445 nm
Cell Permeability
Exceptionally High
High
Moderate
High
Multiplexing Niche
UV/Blue (Leaves GFP/RFP open)
Monopolizes GFP channel
Monopolizes RFP channel
UV/Blue
Photostability
Excellent
Poor (Rapid bleaching)
Good
Moderate
Background Noise
Very Low (Stable ester)
Moderate (Prone to leakage)
Low
Moderate
*Note: Spectral values for the benzoxazole core are derived from foundational photophysical data ([3]), with minor shifts dependent on intracellular solvent polarity and pH.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols incorporate built-in controls. By running a parallel condition with a specific esterase inhibitor, we can definitively prove that the fluorescence signal is enzymatically driven and not an artifact of spontaneous aqueous hydrolysis.
Protocol 1: In Vitro Esterase Kinetics Assay
Rationale: This cell-free assay establishes the baseline Michaelis-Menten kinetics of the substrate using purified enzymes ([4]).
Reagent Preparation: Dissolve 2-Methylbenzo[d]oxazol-6-yl acetate in anhydrous DMSO to create a 10 mM stock. Crucial: You must use anhydrous DMSO to prevent premature hydrolysis of the ester bond during storage.
Buffer Setup: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Aliquot 90 µL into a 96-well UV-transparent microplate.
Enzyme Addition: Add 5 µL of purified Porcine Liver Esterase (PLE) (1 U/mL final concentration) to the test wells. For the negative control well, add 5 µL of buffer instead.
Inhibitor Control (Self-Validation): In a separate set of wells, pre-incubate the enzyme with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes prior to substrate addition.
Reaction Initiation: Add 5 µL of the substrate stock (diluted to desired concentrations: 1-50 µM) to all wells.
Data Acquisition: Immediately read the plate in a spectrofluorometer (Ex ~310 nm / Em ~420 nm) in kinetic mode for 30 minutes at 37°C. The PMSF-treated wells must show a near-zero slope, validating the assay's enzymatic specificity.
Protocol 2: Live-Cell Imaging Workflow
Rationale: Assesses intracellular esterase activity and cell viability. The small molecular footprint ensures uniform loading.
Cell Culture: Seed HeLa or HEK293 cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent.
Washing: Wash cells twice with warm, phenol red-free Hank's Balanced Salt Solution (HBSS). Crucial: This removes serum esterases present in the culture media that could cause extracellular background fluorescence.
Staining: Dilute the 10 mM substrate stock to a 5 µM working concentration in HBSS. Incubate the cells with the staining solution for 15-20 minutes at 37°C.
Imaging: Because the uncleaved substrate is non-fluorescent, washing is optional but recommended for the highest contrast. Image using a widefield or confocal microscope equipped with a DAPI/UV filter set.
Observation: Viable cells will exhibit bright blue fluorescence, while dead cells (lacking active esterases or having compromised membranes) will remain dark.
Fig 1: Mechanism of 2-Methylbenzo[d]oxazol-6-yl acetate cellular uptake and fluorogenic activation.
References
Differential activity-based gel electrophoresis for comparative analysis of lipolytic and esterolytic activities. PubMed Central (PMC). Available at:[Link]
New Near-Infrared Fluorescence Imaging Platform with Large Stokes Shift for Carboxylesterase 2 Detection in Thyroid Cancer and Inflammatory Diseases Diagnosis. Analytical Chemistry (ACS Publications). Available at:[Link]
2-Methylbenzoxazole Absorption and Emission Data. PhotochemCAD Database, Oregon Medical Laser Center (OMLC). Available at:[Link]
Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate. Available at:[Link]
A Comprehensive Guide to the Proper Disposal of 2-Methylbenzo[d]oxazol-6-yl acetate
Disclaimer: This guide provides procedural recommendations for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate based on established best practices for related chemical compounds and general laboratory safety protocol...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This guide provides procedural recommendations for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate based on established best practices for related chemical compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for 2-Methylbenzo[d]oxazol-6-yl acetate was not available in the public domain at the time of this writing. Therefore, this information should be used as a starting point. Researchers and laboratory personnel are required to consult their institution's Environmental Health & Safety (EHS) department and, if possible, the chemical manufacturer to obtain a compound-specific SDS for definitive guidance.
Introduction: Understanding the Compound
2-Methylbenzo[d]oxazol-6-yl acetate belongs to the benzoxazole class of heterocyclic compounds. Benzoxazoles are known for their wide range of biological activities and are often used as scaffolds in pharmaceutical and agrochemical research.[1][2] The acetate functional group suggests that the compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. Given the general characteristics of this chemical family, it is prudent to handle 2-Methylbenzo[d]oxazol-6-yl acetate with care, assuming it may possess uncharacterized biological and toxicological properties.
Section 1: Hazard Identification and Risk Assessment
Potential for Toxicity: Many benzoxazole derivatives exhibit potent biological activity.[2] Related compounds have been shown to be harmful if swallowed, inhaled, or in contact with skin.[3]
Skin and Eye Irritation: Similar compounds, such as 6-Methylbenzoxazole, are known to cause serious eye irritation and skin irritation.[4]
Aquatic Toxicity: Some benzothiazoles, which are structurally similar to benzoxazoles, are very toxic to aquatic life with long-lasting effects.[5] It is reasonable to assume that 2-Methylbenzo[d]oxazol-6-yl acetate could also pose a threat to the environment and should be prevented from entering drains or waterways.[6]
Summary of Potential Hazards and Required Precautions
Hazard Category
Potential Risk
Recommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if ingested, absorbed through the skin, or inhaled.[3][7]
Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust or aerosols.
Wear safety glasses with side shields or chemical goggles.
Aquatic Toxicity
Potentially harmful or toxic to aquatic organisms.[5]
Do not allow the product to enter drains or the environment.[6] Collect all waste for proper disposal.
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, a stringent PPE protocol is mandatory when handling 2-Methylbenzo[d]oxazol-6-yl acetate.
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.
Eye Protection: Chemical safety goggles are required.
Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that all skin is covered.
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Section 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.
Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand to prevent dust from becoming airborne.[8] For liquid spills, dike the area with an appropriate absorbent.
Clean-Up: Wearing full PPE, carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.
Decontaminate: Clean the spill area with an appropriate solvent (such as ethanol, followed by soap and water), and collect the cleaning materials as hazardous waste.
Report: Report the spill to your institution's EHS department.
Section 4: Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
Waste Container: Use only approved, chemically compatible, and properly labeled hazardous waste containers. The container should be kept tightly closed when not in use.[4]
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methylbenzo[d]oxazol-6-yl acetate". List all other components of the waste, including solvents.
Incompatible Wastes: Do not mix this waste with incompatible chemicals. While specific incompatibility data is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[9][10]
Section 5: Disposal Procedures
The final disposal of 2-Methylbenzo[d]oxazol-6-yl acetate must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][11] The primary recommended method of disposal is incineration.
Step-by-Step Disposal Protocol
Waste Identification: Ensure the waste is correctly identified as 2-Methylbenzo[d]oxazol-6-yl acetate, including any solvents used.
Segregation: Keep this waste stream separate from other chemical wastes unless directed otherwise by your EHS department.
Containerization: Place the waste in a designated, sealed, and properly labeled hazardous waste container.
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
Documentation: Complete all necessary hazardous waste disposal paperwork as required by your institution and local regulations.
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a certified hazardous waste contractor.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Methylbenzo[d]oxazol-6-yl acetate.
Caption: Decision workflow for the disposal of 2-Methylbenzo[d]oxazol-6-yl acetate.
Section 6: Regulatory Compliance
All waste disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local laws.[11] It is the responsibility of the waste generator to ensure that hazardous waste is managed and disposed of in an environmentally sound manner.[12]
References
BenchChem. (2025). Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
PMC. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
Advanced Journal of Chemistry, Section A.
Ministry of Environment and Natural Resources. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.
Cayman Chemical. (2025, July 31).
Environmental Protection Agency.
Sigma-Aldrich. 2-Methylbenzoxazole 99 95-21-6.
Santa Cruz Biotechnology.
Stockholm Convention. (2013, December 24). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention.
PubMed. (2010, January 1). 2-Arylbenzoxazoles as CETP inhibitors: Substitution of the benzoxazole moiety.
AMERICAN ELEMENTS. 2-Methylbenzo[d]oxazol-6-amine | CAS 5676-60-8.
Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
Utah State University. Incompatible Chemicals | Office of Research Environmental Health and Safety.
Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
International Journal of Research and Review. (2022, December 15).
ResearchGate. (2020, February). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
Wikipedia. Benzoxazole.
University of Cambridge. Incompatible chemicals | Department of Engineering Health & Safety.
Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylbenzo[d]oxazol-6-yl acetate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methylbenzo[d]oxazol-6-yl acetate. The following guidance is extrapolated from safety data for structurally analogous compounds, including 2-Me...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methylbenzo[d]oxazol-6-yl acetate. The following guidance is extrapolated from safety data for structurally analogous compounds, including 2-Methylbenzoxazole and other oxazole derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended to provide essential safety protocols and is not a substitute for a formal risk assessment.
Hazard Assessment and Triage
Given the chemical structure of 2-Methylbenzo[d]oxazol-6-yl acetate, it is prudent to anticipate hazards associated with related benzoxazole and oxazole compounds. The primary concerns are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] All handling of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[6]
Anticipated Hazards of 2-Methylbenzo[d]oxazol-6-yl acetate:
Protects against accidental splashes and potential fire hazards.
Respiratory Protection
Use in a certified chemical fume hood is required.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][2]
Experimental Protocols: Donning, Doffing, and Disposal
Donning PPE: A Step-by-Step Guide
Hand Hygiene: Wash hands thoroughly with soap and water.
Gown/Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.
Inner Gloves: Put on the first pair of chemical-resistant gloves.
Outer Gloves: Don a second pair of chemical-resistant gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[8]
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.
Doffing PPE: A Contamination-Avoidance Workflow
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out to contain any contamination. Dispose of it in the appropriate waste stream.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE (gloves, disposable lab coats) and any materials that have come into contact with 2-Methylbenzo[d]oxazol-6-yl acetate must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Visualization of PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling 2-Methylbenzo[d]oxazol-6-yl acetate.
References
BenchChem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
AK Scientific, Inc. (n.d.). 5-Chlorobenzo[d]oxazole-2-thiol.
PMC. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
MDPI. (2012, January 17). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation.